Cas no 70682-11-0 (2-Bromo-3-((trifluoromethyl)thio)pyridine)
2-Bromo-3-((trifluoromethyl)thio)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-3-((trifluoromethyl)thio)pyridine
- PDSYNQRNJMNHSM-UHFFFAOYSA-N
- 2-bromo-3-trifluoromethylthiopyridine
- Pyridine, 2-bromo-3-[(trifluoromethyl)thio]-
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- Inchi: 1S/C6H3BrF3NS/c7-5-4(2-1-3-11-5)12-6(8,9)10/h1-3H
- InChI Key: PDSYNQRNJMNHSM-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=CN=1)SC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 152
- Topological Polar Surface Area: 38.2
2-Bromo-3-((trifluoromethyl)thio)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029190637-1g |
2-Bromo-3-((trifluoromethyl)thio)pyridine |
70682-11-0 | 97% | 1g |
$657.28 | 2023-09-01 | |
| Alichem | A029190637-5g |
2-Bromo-3-((trifluoromethyl)thio)pyridine |
70682-11-0 | 97% | 5g |
$1876.05 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435978-1g |
2-Bromo-3-((trifluoromethyl)thio)pyridine |
70682-11-0 | 97% | 1g |
¥6636.00 | 2024-05-02 |
2-Bromo-3-((trifluoromethyl)thio)pyridine Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 2-Bromo-3-((trifluoromethyl)thio)pyridine
Exploring the Versatile Applications and Properties of 2-Bromo-3-((trifluoromethyl)thio)pyridine (CAS No. 70682-11-0)
2-Bromo-3-((trifluoromethyl)thio)pyridine (CAS No. 70682-11-0) is a highly specialized chemical compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This compound, characterized by its unique bromopyridine core and trifluoromethylthio functional group, offers a wide range of applications due to its distinct chemical properties. Researchers and industry professionals are increasingly interested in this molecule for its potential in drug discovery and advanced material synthesis.
The molecular structure of 2-Bromo-3-((trifluoromethyl)thio)pyridine combines a pyridine ring with a bromine atom at the 2-position and a trifluoromethylthio group at the 3-position. This configuration imparts unique reactivity, making it a valuable intermediate in organic synthesis. The presence of the trifluoromethylthio group enhances the compound's lipophilicity, which is a critical factor in pharmaceutical applications where membrane permeability is essential. Additionally, the bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.
One of the most prominent applications of 2-Bromo-3-((trifluoromethyl)thio)pyridine is in the development of novel pharmaceutical compounds. The trifluoromethylthio moiety is known to improve the metabolic stability and bioavailability of drug candidates, making this compound a sought-after building block in medicinal chemistry. Recent studies have explored its use in the synthesis of kinase inhibitors and antiviral agents, addressing current health challenges such as resistant infections and emerging viral threats.
In the agrochemical sector, 2-Bromo-3-((trifluoromethyl)thio)pyridine has shown promise in the design of next-generation pesticides and herbicides. The trifluoromethylthio group is particularly effective in enhancing the bioactivity of agrochemicals, providing improved pest control with lower environmental impact. This aligns with the growing demand for sustainable farming solutions and reduced chemical footprints in agriculture, a topic of significant interest among environmentalists and policymakers.
Material scientists are also exploring the potential of 2-Bromo-3-((trifluoromethyl)thio)pyridine in the development of advanced functional materials. Its ability to act as a precursor for conductive polymers and liquid crystals is under investigation, with potential applications in flexible electronics and optoelectronic devices. The compound's unique electronic properties, derived from its pyridine and trifluoromethylthio components, make it a candidate for innovative material designs that could revolutionize industries such as renewable energy and wearable technology.
The synthesis and handling of 2-Bromo-3-((trifluoromethyl)thio)pyridine require specialized knowledge due to its reactive nature. Researchers often employ palladium-catalyzed cross-coupling reactions to incorporate this compound into more complex structures. Its stability under various conditions and compatibility with common reagents make it a versatile tool in synthetic chemistry. However, proper safety protocols must be followed to ensure safe laboratory practices, emphasizing the importance of expertise in handling such intermediates.
Market trends indicate a rising demand for 2-Bromo-3-((trifluoromethyl)thio)pyridine, driven by its expanding applications in high-value industries. Pharmaceutical companies, in particular, are investing in the development of trifluoromethylthio-containing drugs, recognizing their potential to address unmet medical needs. Similarly, the agrochemical industry's shift toward eco-friendly solutions has increased the compound's relevance, as it enables the creation of more effective and sustainable crop protection products.
For researchers and industry professionals seeking reliable sources of 2-Bromo-3-((trifluoromethyl)thio)pyridine, it is essential to partner with reputable suppliers who adhere to strict quality control standards. The compound's purity and consistency are critical for achieving reproducible results in both research and industrial settings. Additionally, staying updated on the latest advancements in its applications can provide valuable insights for innovation and product development.
In conclusion, 2-Bromo-3-((trifluoromethyl)thio)pyridine (CAS No. 70682-11-0) stands out as a multifaceted compound with significant potential across various scientific and industrial domains. Its unique structural features, combined with its versatility in synthesis, make it a valuable asset in the quest for new pharmaceuticals, agrochemicals, and advanced materials. As research continues to uncover new applications, this compound is poised to play an increasingly important role in addressing some of the most pressing challenges in science and technology today.
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